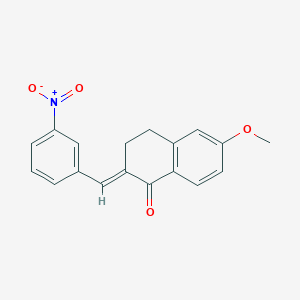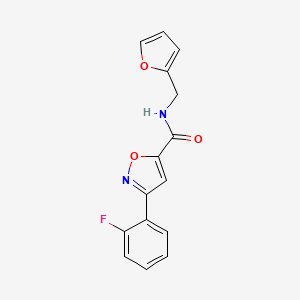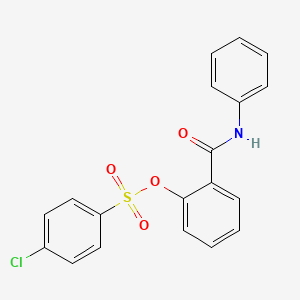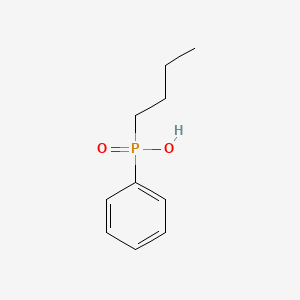
6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone
Übersicht
Beschreibung
6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone, also known as MNBDN, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MNBDN belongs to the family of naphthalenone derivatives and has shown promising results in different studies.
Wirkmechanismus
The mechanism of action of 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone varies depending on its application. In medicinal chemistry, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the activity of enzymes and proteins involved in various biological processes. For example, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the activity of matrix metalloproteinases, which play a key role in cancer metastasis. In material science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been used as a fluorophore for the detection of metal ions and biomolecules. In environmental science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been studied for its photocatalytic activity, which involves the generation of reactive oxygen species upon exposure to light.
Biochemical and physiological effects:
6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been shown to exhibit various biochemical and physiological effects in different studies. In medicinal chemistry, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. In material science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been used as a fluorescent probe for imaging biological systems. In environmental science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been shown to degrade organic pollutants under visible light irradiation.
Vorteile Und Einschränkungen Für Laborexperimente
6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has several advantages for lab experiments, such as its easy synthesis, high yield, and diverse applications. However, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, proper safety measures should be taken when handling 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone in the laboratory.
Zukünftige Richtungen
6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has several potential future directions for research. In medicinal chemistry, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone can be further studied for its anti-cancer and anti-inflammatory activities, as well as its potential application in neurodegenerative diseases. In material science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone can be used as a building block for the synthesis of new functional materials with improved properties. In environmental science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone can be studied for its potential application in the degradation of emerging pollutants, such as pharmaceuticals and personal care products.
In conclusion, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone is a synthetic compound that has shown promising results in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has the potential to contribute to the development of new drugs, materials, and environmental technologies, and further research is needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been used as a building block for the synthesis of functional materials, such as fluorescent probes and sensors. In environmental science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been studied for its potential application as a photocatalyst for the degradation of organic pollutants.
Eigenschaften
IUPAC Name |
(2E)-6-methoxy-2-[(3-nitrophenyl)methylidene]-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-16-7-8-17-13(11-16)5-6-14(18(17)20)9-12-3-2-4-15(10-12)19(21)22/h2-4,7-11H,5-6H2,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEQIILWCFISKY-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(butylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B4750162.png)
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4750177.png)


![2-(1-naphthyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4750200.png)
![4-[4-(allyloxy)benzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4750201.png)
![2-[(3-chloro-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4750209.png)
![N-[4-(2-{[4-(aminosulfonyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4750211.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4750226.png)

![N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide](/img/structure/B4750258.png)
![2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4750269.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4750280.png)